![molecular formula C12H14N6O4S2 B2471113 3-(methylsulfonyl)-2-oxo-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)imidazolidine-1-carboxamide CAS No. 2034386-43-9](/img/structure/B2471113.png)
3-(methylsulfonyl)-2-oxo-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)imidazolidine-1-carboxamide
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Description
3-(methylsulfonyl)-2-oxo-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)imidazolidine-1-carboxamide is a useful research compound. Its molecular formula is C12H14N6O4S2 and its molecular weight is 370.4. The purity is usually 95%.
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Scientific Research Applications
Biophore Model Development
- A study focused on developing biophore models for compounds including triazolopyrimidinesulfonamide, which may share structural similarities with the compound . This research aids in understanding the herbicidal activities and potential applications in agricultural science (Ren et al., 2000).
Cardiac Electrophysiological Activity
- Research on the cardiac electrophysiological activities of N-substituted imidazolylbenzamides and benzene-sulfonamides identified potential uses in cardiac therapy. These findings highlight the medical applications of structurally related compounds (Morgan et al., 1990).
Antimicrobial Activities
- A study demonstrated the synthesis of biologically active derivatives with structures similar to the compound . These compounds exhibited significant activities against various bacterial and fungal strains, suggesting applications in antimicrobial therapy (Babu et al., 2012).
Anticancer Agents
- Research into the synthesis of pro-apoptotic indapamide derivatives, which are structurally related, revealed potential anticancer applications. One compound demonstrated significant activity against melanoma cell lines, indicating the potential for cancer treatment (Yılmaz et al., 2015).
Aldose Reductase Inhibitors
- Studies on substituted benzenesulfonamides as aldose reductase inhibitors with antioxidant activity suggest potential applications in managing diabetic complications (Alexiou & Demopoulos, 2010).
properties
IUPAC Name |
3-methylsulfonyl-2-oxo-N-[(1-thiophen-3-yltriazol-4-yl)methyl]imidazolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6O4S2/c1-24(21,22)18-4-3-16(12(18)20)11(19)13-6-9-7-17(15-14-9)10-2-5-23-8-10/h2,5,7-8H,3-4,6H2,1H3,(H,13,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXXDTPKSCUDJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(C1=O)C(=O)NCC2=CN(N=N2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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